2-Hexadecenal

Descripción general

Descripción

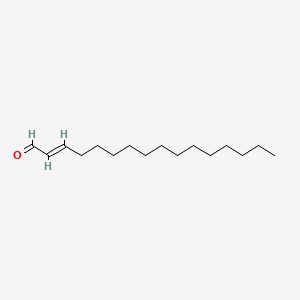

2-Hexadecenal (2-HD) is a biologically active long-chain fatty aldehyde . It is formed in organisms either enzymatically or non-enzymatically in the reaction of free-radical destruction of sphingolipids under the action of hypochlorous acid, produced by myeloperoxidase . It is also found in human skin, saliva, and feces .

Synthesis Analysis

2-Hexadecenal is formed in the organism from sphingosine-1-phosphate (S1P) under the action of the enzyme sphingosine-1-phosphate lyase . A change in the activity of this enzyme will disrupt the S1P/2-HD balance, which may result in cells’ functional activity alteration . It can also be formed as a result of several sphingolipids free radical destruction during γ- and UV-radiation exposure .Molecular Structure Analysis

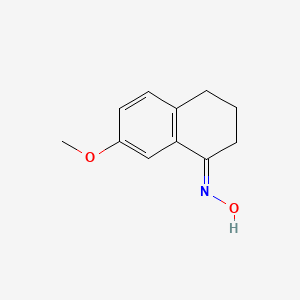

The molecular formula of 2-Hexadecenal is C16H30O . Its molecular weight is 238.4088 . The IUPAC Standard InChI is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ .Chemical Reactions Analysis

2-Hexadecenal is involved in the chemical reaction catalyzed by the enzyme 2-hexadecenal reductase. The two substrates of this enzyme are hexadecanal and NADP+, whereas its 3 products are 2-trans-hexadecenal, NADPH, and H+ .Physical And Chemical Properties Analysis

The molecular weight of 2-Hexadecenal is 238.4088 . It is soluble in water at a concentration of 0.07787 mg/L at 25 °C .Aplicaciones Científicas De Investigación

Modifying Redox Processes in Glioma Cells

2-Hexadecenal, an unsaturated aldehyde formed from sphingolipid destruction under oxidative stress, has been studied for its role in modifying redox processes in rat C6 glioma cells. It can alter the production of superoxide anion radicals and influence the intracellular signaling process, playing a role as a signaling molecule in these cells (Amaegberi et al., 2019).

Role in Free Radical Pathways

Research has shown that 2-hexadecenal can form through the action of gamma- and UV-irradiation on sphingolipids. This compound is involved in the generation of reactive oxygen species in human neutrophils and influences the functions of astroglial cells, affecting their morphological characteristics and apoptotic processes (Lisovskaya et al., 2017).

Effects on Sphingolipid Metabolism

2-Hexadecenal results from free-radical destruction of sphingolipids, a process that includes the formation of nitrogen-centered radicals. This suggests a nonenzymatic pathway for sphingolipid destruction, leading to the formation of 2-hexadecenal with various biological activities (Shadyro et al., 2015).

Cellular Targets of 2-Hexadecenal

A study using an alkyne-2-HD derivative as a bioorthogonal probe identified over 500 potential cellular targets for 2-Hexadecenal. This research helps in understanding the cellular functions of lipid-derived electrophiles, like 2-HD, and their role in apoptosis and DNA damage (Jarugumilli et al., 2018).

Pheromone Research

2-Hexadecenal has been identified as a component of sex pheromones in various insects, like the corn earworm moth and the artichoke plume moth. It plays a critical role in insect communication, particularly in mating behaviors (Sekul et al., 1975).

Impact on Glioma Cell Growth

Research has indicated that 2-Hexadecenal inhibits the growth of C6 glioma cells by affecting their proliferative and mitotic indices, leading to apoptosis. It influences intracellular signaling pathways and cytoskeleton rearrangement (Amaegberi et al., 2019).

Mecanismo De Acción

At submicromolar concentrations, 2-Hexadecenal causes an elevation in ROS production by polymorphonuclear leukocytes (PMNLs). This effect is associated with signal transduction pathways modification and expressed in elevation of NADPH oxidase, MPO, and JNK-MAPK contributions to this process . At higher concentrations, 2-Hexadecenal induces apoptosis, which correlates with a significant increase in free Ca2+ in the cytoplasm, a decrease in ROS production, and a decline in mitochondrial potential .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexadecenal | |

CAS RN |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B7826027.png)

![(4R,5beta)-3-[[(3R)-5beta-(Aminosulfonylaminomethyl)pyrrolidin-3alpha-yl]thio]-4alpha-methyl-6beta-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B7826035.png)

![[(3R,4S,5S,6S)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate](/img/structure/B7826056.png)

![(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B7826080.png)

![(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide](/img/structure/B7826091.png)